Ethyl dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

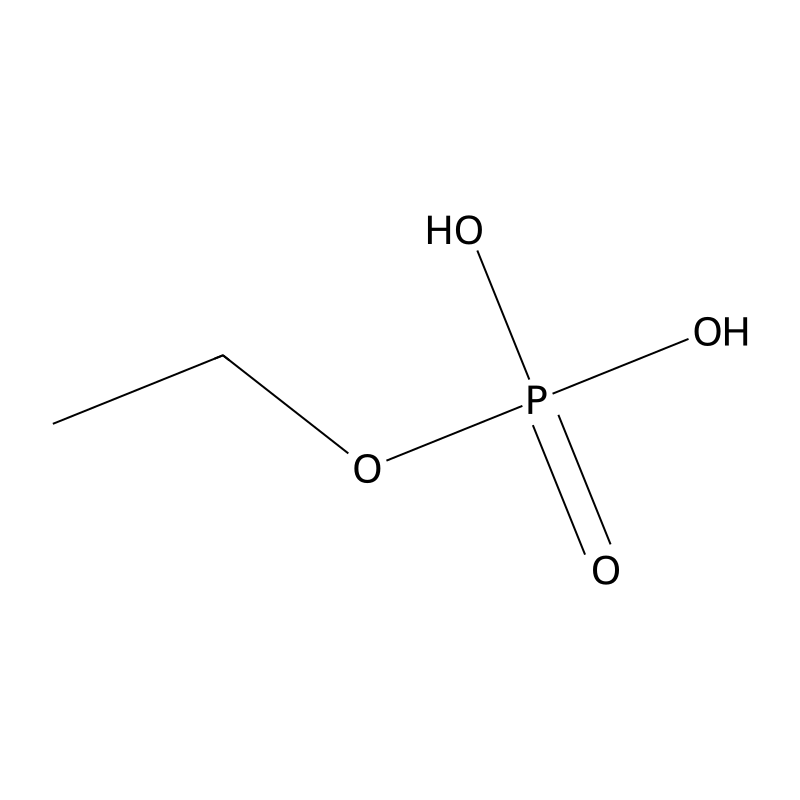

Ethyl dihydrogen phosphate is an organic compound classified as a monoalkyl phosphate, characterized by the presence of an ethyl group attached to a phosphate moiety. Its chemical formula is , and it has a molecular weight of approximately 126.05 g/mol. This compound is often referred to by synonyms such as monoethyl acid phosphate and ethoxyphosphonic acid . Ethyl dihydrogen phosphate exists primarily in solid state and exhibits water solubility of about 29.0 mg/mL, indicating moderate solubility in aqueous environments .

Occurrence and Role in Nature

Ethyl dihydrogen phosphate, also known as ethyl phosphoric acid, is a naturally occurring molecule found in various organisms and environments. It has been identified in the plant Agave americana []. Additionally, the related compound, ethylphosphate, is a known metabolite produced by the yeast Saccharomyces cerevisiae []. This suggests potential roles for ethyl dihydrogen phosphate in various biological processes, though further research is needed to fully understand these functions.

Chemical Properties and Potential Applications

Ethyl dihydrogen phosphate belongs to the class of organic compounds known as monoalkyl phosphates []. These molecules consist of a phosphate group (PO4) linked to a single alkyl chain (in this case, an ethyl group, C2H5). The presence of the phosphate group makes ethyl dihydrogen phosphate an acidic molecule, capable of donating protons (H+) in solution.

Based on its chemical properties, ethyl dihydrogen phosphate shows potential for various research applications:

- As a model compound: Due to its simple structure and readily available protons, ethyl dihydrogen phosphate could be used as a model compound in studies investigating phosphate-based interactions in biological systems [].

- In synthetic chemistry: The acidic nature of ethyl dihydrogen phosphate might be suitable for use as a catalyst or reactant in specific synthetic reactions [].

- In studies of phosphate metabolism: Understanding the presence and potential roles of ethyl dihydrogen phosphate in different organisms could contribute to a broader understanding of phosphate metabolism and its associated biological processes [].

Ethyl dihydrogen phosphate can be synthesized through various methods, including:

- Direct Phosphorylation: Reacting ethyl alcohol with phosphorus oxychloride followed by hydrolysis.

- Transesterification: Using diethyl phosphite and an alcohol under acidic conditions.

- Esterification: Combining phosphoric acid with ethanol in the presence of a dehydrating agent to promote ester formation .

These methods highlight the versatility in producing ethyl dihydrogen phosphate for laboratory and industrial applications.

Ethyl dihydrogen phosphate has several applications, including:

- Biochemical Research: Used as a substrate in enzyme studies due to its unique reactivity.

- Pharmaceutical Development: Investigated for potential roles in drug design related to phosphoantigens.

- Agricultural Chemistry: Its ability to interact with organophosphate pesticides makes it relevant for studies on pesticide degradation and environmental impact assessments .

Research on interaction studies involving ethyl dihydrogen phosphate primarily focuses on its enzymatic interactions. It has been shown to have a high affinity for certain synthetic organophosphate substrates, making it a valuable compound for studying enzyme kinetics and mechanisms of action related to organophosphate metabolism . Additionally, it may interact with various biological systems due to its role as a phosphoantigen.

Ethyl dihydrogen phosphate shares structural similarities with several other compounds within the monoalkyl phosphate category. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl hydrogen phosphate | Conjugate base of ethyl dihydrogen phosphate | |

| Methyl dihydrogen phosphate | Similar structure but with a methyl group instead | |

| Diethyl hydrogen phosphate | Contains two ethyl groups; higher molecular weight | |

| Propyl dihydrogen phosphate | Propyl group instead of ethyl; different reactivity |

Ethyl dihydrogen phosphate is unique due to its specific ethyl substitution, which influences its reactivity patterns and biological interactions compared to other similar compounds. Its distinct properties make it an important subject of study in both chemical and biological contexts .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

17323-83-0 (di-hydrochloride salt)

24856-79-9 (di-ammonium salt)

64864-09-1 (di-potassium salt)

Other CAS

1623-14-9

78-40-0